molecular formula C15H18N2O B581679 1-N-Benzyl-5-ethoxybenzene-1,2-diamine CAS No. 1373232-39-3

1-N-Benzyl-5-ethoxybenzene-1,2-diamine

Cat. No. B581679
CAS RN: 1373232-39-3
M. Wt: 242.322
InChI Key: RVWAXXRNODUYGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-N-Benzyl-5-ethoxybenzene-1,2-diamine is a chemical compound with the molecular formula C15H18N2O . It is not intended for human or veterinary use and is for research use only.


Synthesis Analysis

The synthesis of benzimidazole derivatives, which 1-N-Benzyl-5-ethoxybenzene-1,2-diamine is a part of, generally involves the coupling between o-phenylenediamine with carboxylic acids or their derivatives . A one-pot procedure for the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles employs formic acid, iron powder, and NH4Cl as additive to reduce the nitro group and effect the imidazole cyclization with high-yielding conversions generally within one to two hours .


Molecular Structure Analysis

The 1-N-Benzyl-5-ethoxybenzene-1,2-diamine molecule contains a total of 37 bonds. There are 19 non-H bonds, 12 multiple bonds, 5 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 primary amine (aromatic), 1 secondary amine (aromatic), and 1 ether (aromatic) .


Chemical Reactions Analysis

The chemical reactions of benzimidazole derivatives involve the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

properties

IUPAC Name

2-N-benzyl-4-ethoxybenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-2-18-13-8-9-14(16)15(10-13)17-11-12-6-4-3-5-7-12/h3-10,17H,2,11,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVWAXXRNODUYGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)N)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-N-Benzyl-5-ethoxybenzene-1,2-diamine

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